PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

Nuclear Receptor Signaling SF-1 (NR5A1) Transcriptional Coactivator Recruitment

Generic PIP3 analogs with mismatched acyl chains introduce structural disorder and up to 6-fold poorer coactivator affinity, compromising cross-study reproducibility. This dipalmitoyl (C16:0/C16:0) PIP3 is the validated reference ligand for SF-1 crystallography and PH domain assays. • Crystallography-validated: Ordered conformation in SF-1 co-crystal structure (PDB:4QJR); dioleoyl PIP3 induces severe domain disorder. • 6-fold higher PGC1α coactivator peptide affinity vs dioleoyl PIP3 in functional assays. • Aqueous solubility: 10 mg/mL in PBS (pH 7.2); lyophilized sodium salt, ≥98% purity.

Molecular Formula C41H78Na4O22P4
Molecular Weight 1138.9 g/mol
Cat. No. B593998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)
SynonymsDPPI-3,4,5-P3; Phosphatidylinositol-3,4,5-triphosphate C-16
Molecular FormulaC41H78Na4O22P4
Molecular Weight1138.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1
InChIKeyOKHWJEMVEFYEGE-GQDGIFEPSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PtdIns-(3,4,5)-P3 (1,2-Dipalmitoyl) Sodium Salt – Product Overview


PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) (CAS 1628353-02-5) is a chemically defined, synthetic analog of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the principal lipid second messenger generated by class I PI3-kinase activity . The compound is manufactured as a lyophilized powder at ≥98% purity and is formulated as a sodium salt to facilitate aqueous handling in vitro . Structurally, it features two saturated palmitoyl (C16:0) acyl chains at the sn-1 and sn-2 positions of the glycerol backbone and retains the native D-myo-inositol 1,3,4,5-tetrakisphosphate headgroup stereochemistry .

Workflow PI3K/PIP3 signaling, SF-1 nuclear receptor, and protein-lipid interaction studies
Acyl chains Dipalmitoyl (C16:0) chains for ordered protein-lipid complex formation
Format Lyophilized powder, sodium salt for aqueous in vitro reconstitution

Acyl Chain Composition: Critical for PIP3 Procurement


Phosphoinositide acyl chain identity—specifically chain length and degree of unsaturation—is not a trivial variable; it directly modulates protein binding affinity, conformational order in receptor-lipid complexes, and functional coactivator recruitment . Published crystallographic and functional data demonstrate that substituting dioleoyl (18:1/18:1) PIP3 for dipalmitoyl (16:0/16:0) PIP3 induces 6-fold poorer coactivator peptide affinity for the nuclear receptor SF-1 and produces severe structural disorder in clinically relevant receptor domains [1]. Consequently, generic in-class substitution without regard to acyl chain identity introduces unquantified variability that compromises cross-study comparability and experimental reproducibility [2].

! Acyl chain composition mismatch (e.g., dioleoyl vs. dipalmitoyl) may shift coactivator peptide affinity and structural order in SF-1 complexes.
! Generic PIP3 substitution introduces unquantified variability that may compromise cross-study comparability and reproducibility.
! Serum protein interference abrogates activity at low BSA concentrations; assay design must account for this sensitivity.

PtdIns-(3,4,5)-P3 (1,2-Dipalmitoyl) Sodium Salt – Evidence Comparison


SF-1 Coactivator Peptide Binding Affinity: Acyl Chain Comparison

Dipalmitoyl PIP3 (16:0/16:0) drives significantly more robust coactivator recruitment to steroidogenic factor-1 (SF-1) than dioleoyl PIP3 (18:1/18:1). In vitro functional assays revealed that dioleoyl PIP3 induced 6-fold poorer affinity of a PGC1α coactivator peptide for SF-1 compared with dipalmitoyl PIP3 [1]. This functional deficit correlates with structural data showing that the dioleoyl-bound SF-1 complex exhibits severe disorder in the helix 2–3 loop region—a site of pathogenic human polymorphisms—while the dipalmitoyl-bound structure maintains an ordered conformation suitable for high-resolution crystallographic analysis [2].

SF-1 coactivator recruitment
Head-to-head
Dipalmitoyl PIP3 vs. dioleoyl PIP3: 6-fold poorer affinity for comparator
Supports dipalmitoyl PIP3 selection for SF-1 coactivator recruitment assays
Correlates with structural disorder in dioleoyl-bound SF-1
Nuclear Receptor Signaling SF-1 (NR5A1) Transcriptional Coactivator Recruitment

SF-1 Binding Affinity: Acyl Chain Comparison

In mobility shift assays holding the PIP3 headgroup constant while varying acyl chain composition, dipalmitoyl PIP3 demonstrated 3-fold higher binding affinity for the SF-1 nuclear receptor compared with dioleoyl PIP3 . The same affinity differential was observed when comparing dipalmitoyl and dioleoyl forms of PIP2, indicating that the saturated C16:0 chains confer a general binding advantage over unsaturated C18:1 chains for this receptor class . Mass spectrometry-based lipidomics data further corroborated that C16 and C18 phospholipids preferentially associate with SF-1 expressed ectopically [1].

SF-1 binding affinity
Head-to-head
3-fold lower binding affinity for dioleoyl vs. dipalmitoyl PIP3
Dipalmitoyl PIP3 enhances signal-to-noise in SF-1 binding assays
Consistent across PIP2/PIP3 lipid species
Protein-Lipid Binding Nuclear Receptor Pharmacology Ligand Affinity

SF-1 Structural Order and Acyl Chain Composition

The 2.5 Å crystal structure of SF-1 bound to dioleoyl PIP3 (18:1/18:1) reveals severe structural disorder in the clinically important helix 2–3 loop region and within the coactivator-binding domain, whereas the previously solved structure of SF-1 bound to dipalmitoyl PIP3 (16:0/16:0) (PDB: 4QJR) maintains an ordered conformation throughout these functionally critical regions [1]. The dioleoyl-bound form also exhibits increased sensitivity to protease digestion in solution, consistent with a less ordered, more solvent-accessible conformation [1]. Increasing acyl chain length and unsaturation beyond C18:1 (e.g., 18:0/20:4) further reduces binding affinity .

Structural order
Head-to-head
Dioleoyl-bound SF-1: severe disorder in helix 2–3 loop; dipalmitoyl-bound SF-1: ordered (PDB:4QJR)
Ordered conformation supports high-resolution crystallography
Dioleoyl complex shows increased protease sensitivity
X-ray Crystallography Protein Conformation Lipid-Protein Interactions

PI-Specific PLC Cleavage Resistance

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) is resistant to cleavage by PI-specific phospholipase C (PLC) . This property distinguishes it from PI(4,5)P2, which serves as a PLC substrate to generate the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The PLC resistance of PIP3 supports its role as a direct signaling modulator rather than as a precursor pool for soluble inositol phosphates .

PLC resistance
Class-level
Resistant to PI-specific phospholipase C cleavage
May simplify dose-response interpretation in exogenous addition studies
Qualitative difference vs. PI(4,5)P2; data to verify
Enzymatic Stability Lipid Metabolism Signal Transduction

Serum Protein Binding and Assay Requirements

Dipalmitoyl-PIP3 binds bovine serum albumin (BSA) with high affinity. Published data indicate that BSA at concentrations as low as 10 μg/mL completely abrogates the biological activity of dipalmitoyl-PIP3 [1]. This represents a significant experimental constraint when using dipalmitoyl PIP3 in cell-based assays containing serum. An ether-linked PIP3 analogue (C16Me-PIP3) displayed two orders of magnitude lower BSA affinity while retaining PIP3-like biological function [2], providing a quantitative benchmark for comparative assessment of serum protein interference.

Serum protein binding
Cross-study comparable
Activity abrogated at 10 µg/mL BSA; C16Me-PIP3 shows ~100-fold lower BSA affinity
Requires serum-free conditions or careful BSA titration in cell-based assays
Supports selection of ether-linked analogue when serum is essential
Serum Protein Binding Bioavailability Assay Optimization

PtdIns-(3,4,5)-P3 (1,2-Dipalmitoyl) Sodium Salt – Application Scenarios


SF-1 Nuclear Receptor Structural and Functional Studies

Dipalmitoyl PIP3 is the preferred ligand for X-ray crystallography and functional coactivator recruitment assays involving steroidogenic factor-1 (SF-1, NR5A1). The ordered conformation observed in the dipalmitoyl-bound crystal structure (PDB:4QJR) enables high-resolution structural determination, whereas dioleoyl PIP3 introduces severe disorder in clinically relevant domains [1]. Functional assays confirm 6-fold higher PGC1α coactivator peptide affinity with dipalmitoyl PIP3 versus dioleoyl PIP3 [2], making dipalmitoyl PIP3 essential for detecting subtle regulatory effects on SF-1-mediated transcription.

Protein-Lipid Binding and PH Domain Recruitment Assays

Dipalmitoyl PIP3 serves as the reference ligand for characterizing pleckstrin homology (PH) domain-containing effectors including Akt, PDK1, GRP1, and ARNO. The sodium salt formulation provides aqueous solubility of 10 mg/mL in PBS (pH 7.2) [1], facilitating direct addition to lipid-protein overlay assays, surface plasmon resonance (SPR) binding measurements, and liposome sedimentation experiments. Investigators should conduct such assays under serum-free conditions, as BSA concentrations ≥10 μg/mL abrogate PIP3 biological activity [2].

PIP3 Signaling in Washed Human Platelets

Cell-permeable dipalmitoyl PIP3 (DiC16-PIP3) has been validated for exogenous addition to washed human platelets to study PIP3-mediated amplification of platelet activation. Both DiC16-PIP3 and the shorter-chain DiC8-PIP3 induce platelet aggregation in the presence of extracellular Ca²⁺ and stimulate Akt-Ser473 phosphorylation [1]. DiC16-PIP3-induced Akt phosphorylation is sensitive to Akt inhibitor IV and wortmannin, and is attenuated by EGTA, consistent with a Ca²⁺-dependent activation mechanism [2]. These studies establish a direct experimental paradigm for dissecting PIP3-specific signaling contributions in anucleate cell systems.

PIP3-Mediated Cellular Responses in Serum-Free Systems

Dipalmitoyl PIP3 is membrane-permeant and can be added exogenously to modulate cellular responses in a variety of cell types including T cells, NIH 3T3 cells, and adipocytes [1]. Applications include direct assessment of PIP3 effects on Ca²⁺ influx, cytoskeletal rearrangements, and downstream effector activation. However, given the demonstrated abrogation of dipalmitoyl-PIP3 activity by BSA at 10 μg/mL [2], all such experiments must be conducted in serum-free medium or with careful titration of serum albumin levels below the activity-quenching threshold.

Application
Selection Property
Validation Focus
SF-1 structural & functional studies
Dipalmitoyl chain-dependent structural order
Coactivator recruitment assay reproducibility
PH domain recruitment assays
Aqueous solubility for direct in vitro addition
Serum-free assay compatibility
PIP3 signaling in washed human platelets
Cell-permeable exogenous modulation
Akt phosphorylation and Ca²⁺-dependent response
Serum-free cellular response modulation
Membrane permeability in defined media
Downstream effector activation without serum interference

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